Insulin

Overview

Description

Insulin is a hormone produced naturally in our bodies. Its main role is to allow cells throughout the body to uptake glucose (sugar) and convert it into a form that can be used by these cells for energy . It is a peptide hormone produced by beta cells within the pancreas and is responsible for regulating the movement of glucose from the blood into cells .

Synthesis Analysis

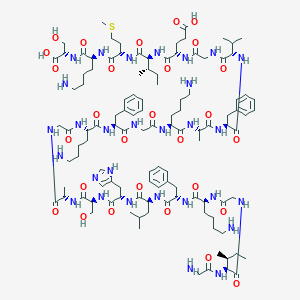

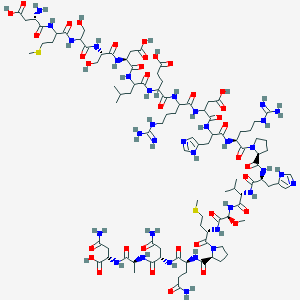

This compound is synthesized in the pancreatic β-cells where it exists in a compact hexameric architecture although its biologically active form is monomeric . The majority of recombinant this compound therapeutics are produced from E. coli inclusion bodies . The critical aspects of downstream processing, starting from prothis compound recovery from inclusion bodies, are explained in detail in the paper .

Molecular Structure Analysis

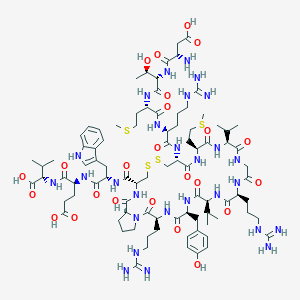

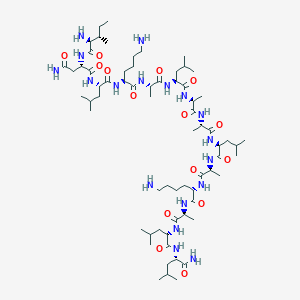

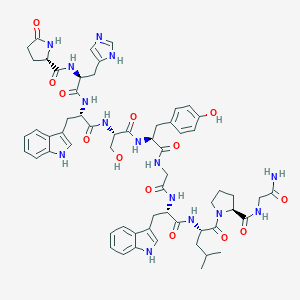

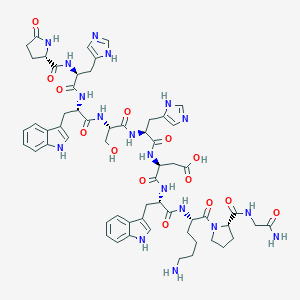

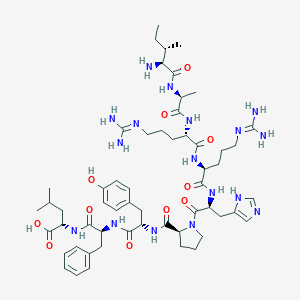

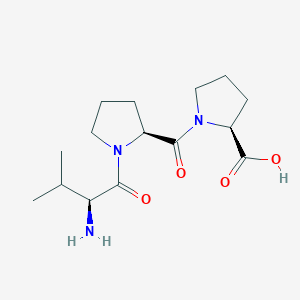

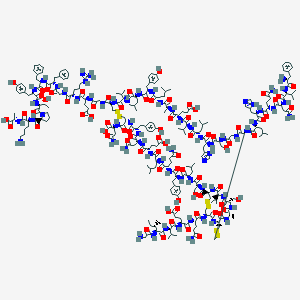

This compound exhibits a sequence of conformational variations during the transition from the hexamer state to its biologically-active monomer state . The structure of this compound has been highly conserved throughout higher vertebrate evolution. The hormone consists of an A-chain (21 amino acids) and a B-chain (30 amino acids), connected by two intermolecular disulphide bonds .

Chemical Reactions Analysis

This compound acts on specific receptors located on the cell membrane of practically every cell . The this compound network was modeled using mass-action kinetics within an ordinary differential equation (ODE) framework . The this compound network with 20 species, 35 complexes, and 35 reactions is concordant, implying at most one positive equilibrium in each of its stoichiometric compatibility class .

Physical And Chemical Properties Analysis

Biosynthetic human this compound was found to be chemically, physically, and immunologically equivalent to pancreatic human this compound and biologically equivalent to both pancreatic human this compound and purified pork this compound . Metformin hydrochloride is a peroral hypoglycemic agent of the biguanide class that is used to treat type 2 diabetes mellitus (this compound independent). Its mechanism of action is associated with the ability to suppress gluconeogenesis, to form free fatty acids, and to oxidize fats .

Scientific Research Applications

Islet Transplantation in Diabetes Management

Islet transplantation has emerged as a significant application in the field of diabetes management. It involves transplanting insulin-producing islet cells into patients with diabetes, particularly type 1. This approach aims to restore the body's ability to produce this compound and regulate blood sugar levels, offering an alternative to this compound injections. It represents a major advancement from the hypothesis stage to clinical application, signifying a breakthrough in translational research. However, challenges such as novel immunomodulatory strategies and the development of alternative sources of this compound-producing tissue still exist (Ricordi, 2003).

Understanding this compound Action and this compound Resistance

Research on the mechanisms of this compound action and this compound resistance has been crucial in understanding and managing type 2 diabetes (T2D). Detailed knowledge of this compound's cellular and molecular actions, especially in key target tissues like skeletal muscle, liver, and white adipose tissue, guides the development of novel therapies for T2D. Understanding how this compound resistance develops at the cellular level informs the treatment strategies and helps in the design of more effective interventions (Petersen & Shulman, 2018).

Non-Diabetic Clinical Applications of this compound

This compound has various applications beyond diabetes management. These include therapeutic and diagnostic uses such as wound healing, cardioprotection in acute coronary syndromes, cancer treatment, and management of critical illnesses in intensive care units. This highlights this compound's versatility and its potential in diverse medical fields beyond its traditional role in glucose regulation (Benni & Patil, 2016).

This compound Synthesis and Production

The synthesis and production of this compound have undergone significant advancements since its discovery. From the early days of extracting this compound from animal pancreases to the modern production of synthetic this compound, these developments have greatly improved diabetes management. The creation of synthetic crystalline bovine this compound, for instance, marked a major milestone in biotechnology, impacting not just diabetes care but also pharmaceutical manufacturing (Sun, 2015).

This compound in Animal Models of Diabetes Research

Animal models, particularly rodents, have been pivotal in diabetes research. They are used to understand the pathogenesis of diabetes, its complications, and to test new treatments including islet cell transplantation and preventative strategies. These models have been instrumental in elucidating the roles of this compound in diabetes and in the development of new therapeutic approaches (Rees & Alcolado, 2005).

Mechanism of Action

Insulin is needed to regulate the amount of glucose in your bloodstream, help store glucose in your liver, and control how your body metabolizes carbohydrates, proteins, and fats . When you eat food, the carbohydrates that you consume get broken down into glucose. Your pancreas then releases this compound so that the glucose in your blood can be transported to the cells in your body .

Safety and Hazards

Insulin is a high-risk drug and if incorrectly prescribed, prepared, or administered can lead to severe harm or death . Users are therefore exposed to significant and potentially fatal hazards: interruption of this compound infusion can result in hyperglycaemia and ketoacidosis; conversely, delivery of excessive this compound can cause severe hypoglycaemia .

Future Directions

Closed-loop (artificial pancreas) systems for automated insulin delivery have been likened to the holy grail of diabetes management . Future challenges in closed-loop technology include the development of fully closed-loop systems that do not require user input for meal announcements or carbohydrate counting . Another evolving avenue in research is the addition of glucagon to mitigate the risk of hypoglycaemia and allow more aggressive this compound dosing .

properties

IUPAC Name |

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C254H377N65O75S6/c1-29-131(24)205(312-192(334)103-256)250(389)317-204(130(22)23)246(385)287-158(74-81-199(344)345)216(355)281-155(70-77-188(260)330)220(359)307-183-116-399-400-117-184-242(381)305-177(110-321)238(377)293-161(87-122(6)7)223(362)294-167(94-139-52-60-145(324)61-53-139)226(365)282-153(68-75-186(258)328)217(356)289-160(86-121(4)5)221(360)284-157(73-80-198(342)343)219(358)301-173(100-189(261)331)233(372)297-169(96-141-56-64-147(326)65-57-141)229(368)308-182(241(380)303-175(253(393)394)102-191(263)333)115-398-396-113-180(212(351)270-106-193(335)277-152(71-78-196(338)339)215(354)280-150(50-41-83-268-254(264)265)210(349)269-107-194(336)278-165(92-137-45-35-31-36-46-137)225(364)296-166(93-138-47-37-32-38-48-138)228(367)298-170(97-142-58-66-148(327)67-59-142)236(375)318-206(135(28)323)251(390)319-84-42-51-185(319)244(383)285-151(49-39-40-82-255)213(352)276-134(27)252(391)392)310-248(387)202(128(18)19)315-234(373)163(89-124(10)11)291-227(366)168(95-140-54-62-146(325)63-55-140)295-222(361)159(85-120(2)3)288-207(346)132(25)274-214(353)156(72-79-197(340)341)286-245(384)201(127(16)17)314-235(374)164(90-125(12)13)292-231(370)172(99-144-105-267-119-273-144)300-237(376)176(109-320)279-195(337)108-271-211(350)179(112-395-397-114-181(309-243(183)382)240(379)275-133(26)208(347)304-178(111-322)239(378)316-203(129(20)21)249(388)311-184)306-224(363)162(88-123(8)9)290-230(369)171(98-143-104-266-118-272-143)299-218(357)154(69-76-187(259)329)283-232(371)174(101-190(262)332)302-247(386)200(126(14)15)313-209(348)149(257)91-136-43-33-30-34-44-136/h30-38,43-48,52-67,104-105,118-135,149-185,200-206,320-327H,29,39-42,49-51,68-103,106-117,255-257H2,1-28H3,(H2,258,328)(H2,259,329)(H2,260,330)(H2,261,331)(H2,262,332)(H2,263,333)(H,266,272)(H,267,273)(H,269,349)(H,270,351)(H,271,350)(H,274,353)(H,275,379)(H,276,352)(H,277,335)(H,278,336)(H,279,337)(H,280,354)(H,281,355)(H,282,365)(H,283,371)(H,284,360)(H,285,383)(H,286,384)(H,287,385)(H,288,346)(H,289,356)(H,290,369)(H,291,366)(H,292,370)(H,293,377)(H,294,362)(H,295,361)(H,296,364)(H,297,372)(H,298,367)(H,299,357)(H,300,376)(H,301,358)(H,302,386)(H,303,380)(H,304,347)(H,305,381)(H,306,363)(H,307,359)(H,308,368)(H,309,382)(H,310,387)(H,311,388)(H,312,334)(H,313,348)(H,314,374)(H,315,373)(H,316,378)(H,317,389)(H,318,375)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,391,392)(H,393,394)(H4,264,265,268)/t131-,132-,133-,134-,135+,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,200-,201-,202-,203-,204-,205-,206-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIBAKNTJSCKJM-BUBXBXGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CO)C)NC1=O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N)CO)CC5=CN=CN5)CC(C)C)C(C)C)CCC(=O)O)C)CC(C)C)CC6=CC=C(C=C6)O)CC(C)C)C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(=O)NC(CC(=O)N)C(=O)O)CC1=CC=C(C=C1)O)CC(=O)N)CCC(=O)O)CC(C)C)CCC(=O)N)CC1=CC=C(C=C1)O)CC(C)C)CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CO)C)NC1=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N)CO)CC5=CN=CN5)CC(C)C)C(C)C)CCC(=O)O)C)CC(C)C)CC6=CC=C(C=C6)O)CC(C)C)C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)CC1=CC=C(C=C1)O)CC(=O)N)CCC(=O)O)CC(C)C)CCC(=O)N)CC1=CC=C(C=C1)O)CC(C)C)CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C254H377N65O75S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5734 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.